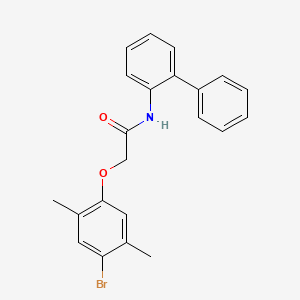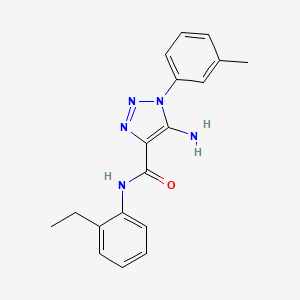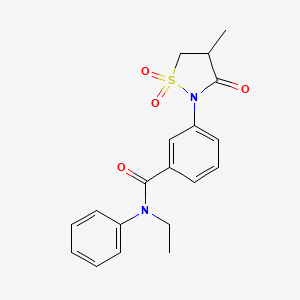
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP-12 is a selective estrogen receptor modulator (SERM) that has been shown to have anticancer properties.
Mecanismo De Acción
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide acts as a SERM by selectively binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERβ than for ERα, which may contribute to its anticancer properties. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to induce apoptosis in breast cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in lab experiments is its selectivity for ERβ, which may make it a safer alternative to other SERMs that have been associated with an increased risk of breast cancer. However, one limitation of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide is its relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide. One area of interest is the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is the development of more potent analogs of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide that may be more effective in cancer treatment. Additionally, further research is needed to determine the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as osteoporosis.
Métodos De Síntesis
The synthesis of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide involves the reaction of 2-biphenylcarboxylic acid with 4-bromo-2,5-dimethylphenol in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of sodium hydride and dimethylformamide to yield N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has also been shown to inhibit the growth of ovarian cancer cells and reduce the size of tumors in animal models. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of osteoporosis.
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-15-13-21(16(2)12-19(15)23)26-14-22(25)24-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZYOUXBTLHUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)